2-(2-Methylpropyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a thiophene ring and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, resulting in excellent yields . The reaction conditions are straightforward, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thiophene ring or the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting disease-related pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to similar compounds, 2-(2-METHYLPROPYL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique combination of a thiophene ring and a triazolopyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(2-methylpropyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H14N4S/c1-9(2)8-12-15-13-14-6-5-10(17(13)16-12)11-4-3-7-18-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
UBILSVUXSVKNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Origin of Product |
United States |
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